molecular formula C18H20N2O4 B4928235 N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

Cat. No. B4928235
M. Wt: 328.4 g/mol
InChI Key: LPITVVWNEUBHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. URB597 has gained attention in the scientific community for its potential therapeutic applications in the treatment of pain, anxiety, and depression. In

Mechanism of Action

N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide works by selectively inhibiting FAAH, the enzyme responsible for breaking down endocannabinoids. By inhibiting FAAH, N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide increases the levels of endocannabinoids in the brain, leading to analgesic and anxiolytic effects. N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of pain.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to increase endocannabinoid levels in the brain, leading to analgesic and anxiolytic effects. N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of pain. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to enhance the effects of other analgesic drugs, such as opioids, without increasing their side effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide in lab experiments is its selectivity for FAAH, which allows for more precise targeting of the endocannabinoid system. However, N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has a short half-life and may require multiple doses to achieve therapeutic effects. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide. One area of interest is its potential therapeutic applications in the treatment of pain, anxiety, and depression. Clinical studies are needed to determine the safety and efficacy of N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide in humans. Another area of interest is the development of more potent and selective FAAH inhibitors. Finally, the role of the endocannabinoid system in various physiological processes, such as inflammation and immune function, is an area of active research that may lead to new therapeutic targets for a variety of diseases.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 4-methylbenzylamine, followed by reduction and acylation steps. The final product is obtained through recrystallization and purification processes.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been extensively studied for its potential therapeutic applications in the treatment of pain, anxiety, and depression. In preclinical studies, N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has been shown to increase endocannabinoid levels in the brain, leading to analgesic and anxiolytic effects. N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide has also been shown to enhance the effects of other analgesic drugs, such as opioids, without increasing their side effects.

properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-4-6-13(7-5-12)11-19-17(21)18(22)20-15-9-8-14(23-2)10-16(15)24-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPITVVWNEUBHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-N'-(4-methylbenzyl)ethanediamide

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